molecular formula C13H13NO4 B2960600 Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 2097935-93-6

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No. B2960600
CAS RN: 2097935-93-6
M. Wt: 247.25
InChI Key: CHHBCLDGWCSZMG-UHFFFAOYSA-N
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Description

“Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . The compound also contains an ester group (the -COOCH3 part of the molecule), which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring and the ester group. The isoquinoline ring is aromatic and planar, while the ester group is polar and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, isoquinoline derivatives have been studied for their potential as pharmaceuticals .

properties

IUPAC Name

methyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(13(16)17-2)18-11-5-3-4-10-9(11)6-7-14-12(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHBCLDGWCSZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC2=C1C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

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